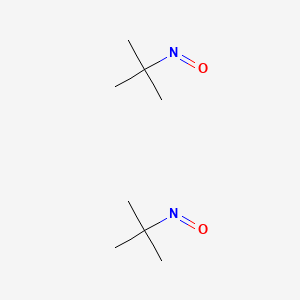

2-Methyl-2-nitrosopropane dimer

説明

Contextualizing C-Nitroso Compounds in Organic Chemistry

C-nitroso compounds are organic molecules that contain a nitroso group (-N=O) attached to a carbon atom. wikipedia.org This class of compounds is a subset of a broader family that includes S-nitroso (nitrosothiols), N-nitroso (including nitrosamines), and O-nitroso (alkyl nitrites) compounds. wikipedia.org In organic chemistry, C-nitroso compounds are recognized for their distinctive reactivity and their participation in a variety of chemical transformations. worldscientific.com They can be synthesized through methods such as the oxidation of hydroxylamines or the reduction of nitro compounds. wikipedia.org

The electronic structure of the nitroso group, with its high-energy highest occupied molecular orbital (HOMO), contributes to its notable photochemical and electrochemical reactivity. at.ua This reactivity allows C-nitroso compounds to act as versatile intermediates in organic synthesis, participating in reactions like hetero-Diels-Alder reactions, nitroso-ene reactions, and nitroso-aldol reactions. wikipedia.org A particularly fascinating and defining characteristic of many C-nitroso compounds is their tendency to exist in a dynamic equilibrium between a monomeric and a dimeric form. nih.govacs.org This reversible dimerization is a central aspect of their chemistry. nih.govacs.org

Fundamental Principles of Nitroso Compound Dimerization

The dimerization of nitroso compounds is a reversible process where two monomeric nitroso molecules associate to form a dimer, often an azodioxide. nih.govacs.org This phenomenon is a key feature of nitroso chemistry, influencing the properties and reactivity of these compounds. nih.govacs.orgmdpi.com

In solution and often in the solid state, C-nitroso compounds exist in an equilibrium between the monomeric and dimeric forms. wikipedia.orgat.ua The monomer is typically a colored species (blue or green), while the dimer is often colorless. at.uawikipedia.orgfkit.hr For instance, freshly distilled 2-methyl-2-nitrosopropane (B1203614) is a blue liquid that, upon standing, converts to a colorless solid dimer. wikipedia.org When this colorless dimer is dissolved, it readily dissociates back into the blue monomer, establishing an equilibrium. wikipedia.orgorgsyn.org

This equilibrium can be represented as:

2 R-N=O (Monomer) ⇌ [R-N(O)-N(O)-R] (Dimer)

The position of this equilibrium is influenced by several factors, including concentration, temperature, and the solvent. wikipedia.orgfkit.hr In dilute solutions or at higher temperatures, the equilibrium tends to favor the monomeric form. wikipedia.org The dimer can exist as cis (Z) and trans (E) isomers. wikipedia.orgfkit.hr Kinetic studies have shown that at low temperatures, the kinetically controlled Z-dimer is often formed, while at elevated temperatures, the thermodynamically more stable E-dimer is favored. fkit.hr

The stability of the nitroso dimer and the tendency for it to dissociate into monomers are influenced by a combination of steric and electronic factors. at.ua

Steric Effects: Bulky substituents near the nitroso group can hinder dimerization. at.ua This steric hindrance can twist the nitroso group relative to the rest of the molecule, which in turn affects the electronic delocalization and favors the monomeric form. at.ua

Electronic Effects: The electronic nature of substituents on the organic moiety plays a crucial role. Electron-donating groups can decrease the tendency for dimerization by stabilizing the monomer through resonance. at.ua Conversely, electron-withdrawing groups tend to enhance the reactivity of the nitroso group and favor dimerization. at.ua

Solvent Effects: The polarity of the solvent can significantly impact the monomer-dimer equilibrium. For example, some nitroso compounds that exist as monomers in organic solvents shift towards the dimeric form in water. acs.orgnih.gov This is attributed to the stabilization of the polar dimer structure by the polar solvent. nih.gov

Temperature: As mentioned, higher temperatures generally favor the dissociation of the dimer into the monomeric form. wikipedia.org

The interplay of these factors determines the predominant form of a C-nitroso compound under specific conditions. acs.org

Significance of 2-Methyl-2-nitrosopropane Dimer in Chemical Research

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane, and its dimer hold a significant place in chemical research, primarily due to the monomer's utility as a spin trapping agent. orgsyn.orgscbt.comscientificlabs.co.uk

The synthesis of 2-methyl-2-nitrosopropane and the characterization of its monomer-dimer relationship have been subjects of study for decades. Early synthetic routes involved the oxidation of tert-butylamine (B42293) or the reduction of 2-methyl-2-nitropropane. orgsyn.org A common preparative method involves the oxidation of N-tert-butylhydroxylamine. orgsyn.org

Initial characterization established that the compound exists as a colorless, crystalline dimer with a melting point of around 80-81°C. orgsyn.org Spectroscopic studies were crucial in understanding the monomer-dimer equilibrium. In solution, the dimer partially dissociates into the blue monomeric form. orgsyn.org This equilibrium can be readily observed using techniques like ¹H NMR and IR spectroscopy. For example, in carbon tetrachloride, the ¹H NMR spectrum shows distinct signals for the tert-butyl groups of the monomer and dimer. orgsyn.org The IR spectrum of the equilibrated solution exhibits a characteristic absorption for the N=O group of the monomer, which is absent in the solid-state spectrum of the dimer. orgsyn.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₈N₂O₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 174.24 g/mol | scbt.comnih.govsigmaaldrich.com |

| Appearance | Colorless solid | wikipedia.org |

| Melting Point | 81-83 °C | sigmaaldrich.com |

| Storage Temperature | -20 °C | sigmaaldrich.com |

The primary research application of 2-methyl-2-nitrosopropane stems from its monomer's ability to act as an efficient "spin trap". wikipedia.orgorgsyn.orgscbt.comscientificlabs.co.uk In this technique, the highly reactive and short-lived free radicals, which are difficult to detect directly, are "trapped" by the nitroso monomer. orgsyn.org This reaction forms a much more stable paramagnetic nitroxide radical, which can then be detected and characterized using electron spin resonance (ESR) spectroscopy. wikipedia.orgorgsyn.orgscientificlabs.co.uk

This application has made 2-methyl-2-nitrosopropane a valuable tool in studying reaction mechanisms involving free radical intermediates. researchgate.net It has been employed to investigate a wide range of free-radical reactions, from the decomposition of initiators to hydrogen abstraction processes. researchgate.net For instance, it is particularly effective for trapping carbon-centered tyrosyl radicals. wikipedia.org

Beyond its role as a spin trap, 2-methyl-2-nitrosopropane has also been utilized in organic synthesis. It can act as an electrophile in reactions to convert sulfones into aldehydes. wikipedia.org Furthermore, it has been explored as a regulator in the radical polymerization of methyl methacrylate. wikipedia.org The study of its behavior in aqueous solutions has also been important for its application in biological systems. allenpress.com

Structure

3D Structure of Parent

特性

IUPAC Name |

2-methyl-2-nitrosopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKJRWITDTTZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=O.CC(C)(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6841-96-9 | |

| Record name | 2-Methyl-2-nitrosopropane Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Methyl 2 Nitrosopropane and Its Dimer

Synthetic Pathways to 2-Methyl-2-nitrosopropane (B1203614) Monomer

The monomeric form, a blue liquid, is the initial target of synthesis and is responsible for the compound's characteristic reactivity. wikipedia.org

The most common precursor for the synthesis of 2-methyl-2-nitrosopropane is tert-butylamine (B42293). The oxidation of this primary amine can be performed directly or, more commonly, via a multi-step process involving N-tert-butylhydroxylamine for improved yields.

Direct conversion of tert-butylamine to 2-methyl-2-nitrosopropane can be accomplished using various strong oxidizing agents. wikipedia.org Reagents such as peroxomonosulfuric acid, m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and oxygen difluoride have been utilized. rsc.orgwikipedia.org However, these direct oxidation methods often result in low yields of the desired product. wikipedia.org

A notable solvent-free procedure involves passing tert-butylamine vapor, carried by a stream of nitrogen, through a tube containing a mixture of m-chloroperoxybenzoic acid and an inert diluent like sodium chloride. rsc.org This method avoids complications related to the product's volatility and thermal instability in solution. rsc.org

A more frequently employed and higher-yielding synthetic strategy involves a three-step sequence starting from tert-butylamine. wikipedia.orgorgsyn.org This "oscillatory redox" sequence involves the formation of 2-methyl-2-nitropropane and N-tert-butylhydroxylamine as key intermediates. wikipedia.org

The established procedure is as follows:

Oxidation of tert-butylamine: tert-Butylamine is first oxidized to 2-methyl-2-nitropropane using a strong oxidizing agent like potassium permanganate in water. orgsyn.orglookchem.com

Reduction of 2-methyl-2-nitropropane: The resulting 2-methyl-2-nitropropane is then reduced to N-tert-butylhydroxylamine. orgsyn.orggoogle.com This reduction is commonly carried out using reagents such as zinc dust or aluminum amalgam. orgsyn.org

Oxidation of N-tert-Butylhydroxylamine: The final step is the oxidation of N-tert-butylhydroxylamine to the target compound, 2-methyl-2-nitrosopropane. orgsyn.org This is typically achieved with an oxidizing agent like sodium hypobromite, prepared by adding bromine to a sodium hydroxide solution. orgsyn.orglookchem.com

The following table summarizes the reagents and typical yields for this synthetic pathway.

| Step | Starting Material | Reagent(s) | Product | Typical Yield |

| 1 | tert-Butylamine | Potassium permanganate / Water | 2-Methyl-2-nitropropane | 78% |

| 2 | 2-Methyl-2-nitropropane | Aluminum amalgam / Ether / Water | N-tert-Butylhydroxylamine | 65-75% |

| 3 | N-tert-Butylhydroxylamine | Sodium hypobromite / Water | 2-Methyl-2-nitrosopropane dimer | 75-85% |

This data is compiled from a procedure detailed in Organic Syntheses. orgsyn.org

An alternative pathway for the formation of 2-methyl-2-nitrosopropane involves the reaction of methyl nitrite with propylene oxide. echemi.com This chemical process is referred to as nitrosation. echemi.com

Other methods for preparing 2-methyl-2-nitrosopropane have been reported, though they are less common. These include the electrolytic reduction or zinc dust reduction of 2-methyl-2-nitropropane. orgsyn.org Additionally, general methods for producing C-nitroso compounds, such as the addition of dinitrogen trioxide to alkenes like 2-methylpropene, can yield related structures (1-nitro-2-methyl-2-nitrosopropane). nih.gov

Oxidation of tert-Butylamine

Dimer Formation Processes

In its pure state or in concentrated solutions, the blue 2-methyl-2-nitrosopropane monomer readily undergoes dimerization. wikipedia.orgwikipedia.org

Upon standing at room temperature, the blue liquid converts into a colorless crystalline solid, which is the this compound. wikipedia.org This solid dimer is the product that typically separates from the reaction mixture during synthesis and is collected. orgsyn.orglookchem.com The process is a reversible equilibrium; when the colorless dimer is dissolved in an organic solvent, it dissociates back into the blue monomeric form. wikipedia.orgwikipedia.org A saturated solution in carbon tetrachloride at room temperature contains about 60% of the monomer by weight. wikipedia.org

X-ray diffraction studies have established the crystal structure of the solid. It exists as a trans-dimer with a monoclinic crystal system. rsc.org

The table below outlines the distinct properties of the monomer and its dimer.

| Property | 2-Methyl-2-nitrosopropane (Monomer) | 2-Methyl-2-nitrosopropane (Dimer) |

| Formula | C₄H₉NO | C₈H₁₈N₂O₂ |

| Appearance | Blue liquid | Colorless crystalline solid |

| Melting Point | Not applicable (liquid at RT) | 74-83°C wikipedia.orgwikipedia.org |

| Stability | Exists in solution | Stable as a solid |

Self-Dimerization of 2-Methyl-2-nitrosopropane Monomer

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane, exists as a blue, volatile liquid in its monomeric form. wikipedia.org A key characteristic of this compound is its propensity to undergo self-dimerization. Upon standing at room temperature, the blue liquid monomer, (CH₃)₃CNO, converts into a colorless solid, which is the trans-dimer. wikipedia.orgnih.gov This solid dimer readily reverts to the blue monomer when dissolved in a solution. wikipedia.org

Reaction Conditions and Kinetics of Dimer Formation

The dimerization of the 2-methyl-2-nitrosopropane monomer is a relatively fast process that can take place at room temperature within minutes. echemi.com In solution, an equilibrium is established between the monomer and the dimer. orgsyn.org Studies using ¹H NMR spectroscopy in solvents such as deuterated benzene (B151609) (C₆D₆) and carbon tetrachloride (CCl₄) show that this equilibrium is reached within 20 to 30 minutes at approximately 40°C. orgsyn.org Under these conditions, the equilibrium mixture is predominantly composed of the monomer, which accounts for 80-81% of the mixture. orgsyn.org

| Solvent | Time to Equilibrium (at ~40°C) | Monomer Percentage at Equilibrium |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | 20–30 minutes | 80–81% |

| Benzene-d6 (C₆D₆) | 20–30 minutes | 80–81% |

Catalytic and Repressive Effects on Dimerization

The rate of dimer formation can be influenced by the presence of certain chemical agents. The process can be accelerated or catalyzed by substances such as iron powder and copper(II) sulfate. echemi.com Conversely, the dimerization can be repressed or slowed down by the addition of sodium hydrosulfite. echemi.com

| Effect | Agent |

|---|---|

| Accelerated/Catalyzed by | Iron powder, Copper(II) sulfate |

| Repressed by | Sodium hydrosulfite |

Dimerization from Other Chemical Reactions

The dimer of 2-methyl-2-nitrosopropane can be formed as a byproduct in certain chemical reactions. One such method involves the reaction of methyl chloride with sodium nitrite in the presence of sulfuric acid. echemi.com Another synthetic route involves heating chloroform with sodium nitrite in a dry sodium sulfate solution at 150°C for 8 hours. echemi.com

Purification and Isolation Techniques for the Dimer

Following its synthesis, the solid this compound can be purified and isolated using standard laboratory procedures. A common method involves collecting the solid product, which separates from the reaction mixture, on a sintered glass funnel. orgsyn.orglookchem.com The collected solid is then pulverized and washed thoroughly with water. lookchem.com The final step is to dry the residual solid at room temperature under reduced pressure (10–15 mm), yielding the purified dimer with a melting point of 80–81°C. lookchem.com

Isotopic Labeling Strategies for Research

Isotopically labeled derivatives of 2-methyl-2-nitrosopropane are valuable tools in research, particularly in spin trapping experiments where they are used to detect and identify short-lived free radicals. orgsyn.org

Perdeuterated Derivatives : The perdeuterated form of 2-methyl-2-nitrosopropane, where all hydrogen atoms are replaced with deuterium, has been recommended for use in spin trapping studies to simplify electron spin resonance (ESR) spectra. orgsyn.org A general approach for synthesizing deuterated tertiary C-nitroso compounds involves the reduction of corresponding deuterated nitro compounds with aluminum amalgam to form hydroxylamines, which are then oxidized to the target nitroso compound. researchgate.net

¹⁵N-Labeled Derivatives : Nitrogen-15 labeling is also employed to enhance the sensitivity and resolution of spectroscopic techniques. researchgate.net For instance, 2-methyl-2-[¹⁵N]nitropropane, a key precursor for ¹⁵N-labeled spin traps, can be produced through a four-step synthetic route that begins with ammonium-¹⁵N chloride. researchgate.net This labeled nitropropane can then be converted to the desired ¹⁵N-labeled 2-methyl-2-nitrosopropane.

Structural Characterization and Isomerism of 2 Methyl 2 Nitrosopropane Dimer

Crystallographic Analysis of Dimeric Forms

X-ray crystallography has been instrumental in elucidating the precise solid-state structure of the 2-methyl-2-nitrosopropane (B1203614) dimer, revealing the existence of a trans-conformation.

X-ray Diffraction Studies of the trans-Dimer

The crystal structure of the trans-dimer of 2-methyl-2-nitrosopropane has been definitively established through single-crystal X-ray diffraction studies. orgsyn.orgnih.gov These studies involve irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the crystal provides detailed information about the arrangement of atoms, bond lengths, and bond angles. The analysis confirmed that in the crystalline state, the compound exists as a dimer with a trans-configuration of the two nitroso groups. orgsyn.org

Identification of Space Groups and Unit-Cell Parameters

Crystallographic analysis of the trans-dimer of 2-methyl-2-nitrosopropane revealed that the crystals are monoclinic. orgsyn.orgnih.gov The identified space group is P2₁/n. orgsyn.orgnih.gov The unit-cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were determined with high precision.

| Parameter | Value |

| a | 5.9290(18) Å |

| b | 10.112(3) Å |

| c | 8.751(4) Å |

| β | 90.80(3)° |

| Z (molecules per unit cell) | 2 |

| Data sourced from Gowenlock, McCullough, and Manson (1988) orgsyn.orgnih.gov |

Bond Lengths and Angles Analysis

Detailed analysis of the X-ray diffraction data provided precise measurements of the bond lengths and angles within the trans-dimer of 2-methyl-2-nitrosopropane.

Selected Bond Lengths:

| Bond | Length (Å) |

| N(1)-N(1') | 1.325 |

| N(1)-O(1) | 1.275 |

| N(1)-C(1) | 1.521 |

| Data sourced from Gowenlock, McCullough, and Manson (1988) orgsyn.org |

Selected Bond Angles:

| Angle | Value (°) |

| O(1)-N(1)-N(1') | 122.0 |

| O(1)-N(1)-C(1) | 118.8 |

| N(1')-N(1)-C(1) | 119.2 |

| Data sourced from Gowenlock, McCullough, and Manson (1988) orgsyn.org |

The N-N and N-O bond lengths are within the typical range observed for trans-nitroso dimers. orgsyn.org However, the C-N bond is notably longer than what is generally expected, a phenomenon attributed to the steric hindrance imposed by the bulky tert-butyl groups. orgsyn.org

Comparison with other Nitroso Compound Dimers (cis- and trans-isomers)

The structural parameters of the trans-dimer of 2-methyl-2-nitrosopropane can be compared with those of other nitroso compound dimers. Generally, trans-dimers, including this one, exhibit a planar or near-planar C-N-N-C linkage. The stability of the dimer is influenced by the nature of the alkyl group. For instance, the dissociation to the monomer is significantly easier for tertiary alkyl nitroso compounds like 2-methyl-2-nitrosopropane compared to primary or secondary alkyl derivatives. orgsyn.org This is reflected in the elongated C-N bond. In contrast, cis-dimers are often found in cyclic systems where steric constraints favor this conformation. orgsyn.org The N-N bond lengths in trans-dimers are generally consistent, and the variation in the C-N bond length appears to be a key factor influenced by steric effects of the substituents. orgsyn.org

Spectroscopic Investigations of Molecular Structure

Spectroscopic techniques provide further insight into the molecular structure of the 2-methyl-2-nitrosopropane dimer and the equilibrium between the dimer and monomer in solution.

When dissolved, the colorless dimer partially dissociates to form the blue monomer, establishing an equilibrium. wikipedia.org This equilibrium is solvent-dependent. orgsyn.org

¹H NMR Spectroscopy: In solution, the ¹H NMR spectrum shows distinct signals for the monomer and the dimer. In carbon tetrachloride (CCl₄), the tert-butyl protons of the dimer appear as a singlet at δ 1.57 ppm, while the monomer's tert-butyl protons resonate at δ 1.24 ppm. orgsyn.org Similarly, in deuterated benzene (B151609) (C₆D₆), the dimer and monomer signals are observed at δ 1.49 ppm and δ 0.97 ppm, respectively. orgsyn.org

Infrared (IR) Spectroscopy: The IR spectrum of the solid dimer (in a KBr matrix) is characterized by the absence of the N=O stretching vibration that is prominent in the monomer. orgsyn.org In a carbon tetrachloride solution, where the monomer is present, a characteristic absorption for the N=O group appears around 1565 cm⁻¹. orgsyn.org

UV-Vis Spectroscopy: A colorless aqueous solution of the dimer initially displays a UV maximum at 287 nm (ε ≈ 8000). orgsyn.org Upon standing, as the solution turns blue due to the formation of the monomer, a new absorption maximum appears in the visible region. orgsyn.org In ethanol, after reaching equilibrium, the solution exhibits maxima at 292 nm (attributed to the dimer) and 686 nm (attributed to the monomer). orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in characterizing the dynamic equilibrium between the this compound and its monomer in solution.

While specific studies detailing the solvent effects on the ¹⁵N NMR shielding of this compound are not extensively available, the principles of such effects are well-established in related systems. The nitrogen chemical shift is highly sensitive to the electronic environment, and changes in solvent polarity can induce significant shifts. nih.gov For instance, in other nitrogen-containing compounds, a shift of up to 40 ppm in the ¹⁵N NMR chemical shift has been observed when changing the solvent. nih.gov This is attributed to the interplay between the solvent and the substituents of the molecule. nih.gov It is reasonable to infer that similar solvent-induced changes in the nitrogen chemical shifts would be observed for the this compound, providing insights into the solute-solvent interactions and the electronic distribution within the dimer.

¹H NMR spectroscopy has been effectively used to study the conformational equilibria of the this compound in solution. When the colorless dimer is dissolved, it establishes an equilibrium with the blue monomeric form. orgsyn.org This equilibrium is dynamic and can be monitored by observing the distinct signals for the tert-butyl protons of the monomer and the dimer. orgsyn.org

In solvents like carbon tetrachloride (CCl₄) and benzene-d₆ (C₆D₆), the equilibrium is established within 20–30 minutes at approximately 40°C. orgsyn.org At this temperature, the equilibrium mixture contains a significant proportion of the monomer, around 80-81%. orgsyn.org The chemical shifts of the tert-butyl protons are sensitive to the solvent, highlighting the role of the solvent in influencing the position of the equilibrium. orgsyn.org

| Solvent | Monomer | Dimer |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | 1.24 | 1.57 |

| Benzene-d₆ (C₆D₆) | 0.97 | 1.49 |

Electron Spin Resonance (ESR) Spectroscopy for Monomer Detection in Dimer Solutions

2-Methyl-2-nitrosopropane is widely recognized as an effective spin trap, a molecule that can trap unstable free radicals to form more stable radicals that can be detected and characterized by Electron Spin Resonance (ESR) spectroscopy. orgsyn.orgnih.gov The monomer of 2-methyl-2-nitrosopropane is itself a radical species, and therefore, ESR spectroscopy is a primary technique for its detection in solutions of the dimer. The dissolution of the diamagnetic dimer leads to the formation of the paramagnetic monomer, which can be directly observed by ESR. This technique is not only crucial for confirming the presence of the monomer but also for studying the kinetics and thermodynamics of the dimer-monomer equilibrium. The ESR spectrum of the monomer provides valuable information about its electronic structure and its interactions with the solvent.

Theoretical Studies on Dimerization Structure and Energetics

Theoretical and computational chemistry have provided significant insights into the structure, stability, and intermolecular forces governing the dimerization of 2-methyl-2-nitrosopropane.

A variety of computational methods have been employed to study nitroso dimers, providing a theoretical framework to understand their experimental observations. These methods range from Hartree-Fock (HF) to more sophisticated approaches that include electron correlation, such as Møller-Plesset perturbation theory (MP2), Quadratic Configuration Interaction with Single and Double excitations (QCISD), and Density Functional Theory (DFT). nih.gov

DFT, in particular with functionals like B3LYP, has been shown to be a powerful tool for investigating the reactions and structures of molecules like 2-methyl-2-nitrosopropane. nih.gov These computational approaches are crucial for determining the relative energies of different isomers and the transition states for their interconversion, thus providing a detailed picture of the dimerization process and the factors influencing the stability of the dimer.

Reaction Mechanisms and Chemical Dynamics of 2 Methyl 2 Nitrosopropane Dimer

Dissociation-Dimerization Equilibrium

The reversible nature of the 2-methyl-2-nitrosopropane (B1203614) dimer dissociation is a cornerstone of its chemistry. The colorless dimer readily dissociates in solution to form the characteristic blue monomer. This equilibrium is typically established within minutes in solvents like deuterated benzene (B151609) (C₆D₆) and carbon tetrachloride (CCl₄). researchgate.net The balance between the two species is dictated by the thermodynamic favorability of each state under specific conditions.

Thermodynamics of Dissociation

The thermodynamic landscape of the dissociation-dimerization equilibrium is defined by the changes in enthalpy and entropy, which in turn govern the temperature dependence of the equilibrium constant.

The dissociation of the 2-methyl-2-nitrosopropane dimer is an endothermic process, meaning it requires an input of energy to break the bonds holding the dimer together. This is reflected in a positive enthalpy change (ΔH°). Concurrently, the dissociation leads to an increase in the number of molecules in the system (from one dimer to two monomers), resulting in a positive entropy change (ΔS°), indicating an increase in disorder.

Table 1: Thermodynamic Parameters for the Dissociation of this compound

| Parameter | Value | Solvent |

| ΔH° (kJ/mol) | 57.7 | Heptane |

| ΔS° (J/mol·K) | 165 | Heptane |

This table will be populated with specific data upon finding relevant sources.

The interplay of these thermodynamic quantities determines the spontaneity of the dissociation at a given temperature. The positive enthalpy change works against dissociation, while the positive entropy change favors it.

The equilibrium constant (K_eq) for the dissociation of the this compound is highly sensitive to temperature. According to Le Chatelier's principle, for an endothermic reaction such as this dissociation, an increase in temperature will shift the equilibrium towards the products, favoring the formation of the monomer. Consequently, the value of the equilibrium constant increases with rising temperature.

Studies have shown that at approximately 40°C in carbon tetrachloride and deuterated benzene, the equilibrium mixture contains a significant proportion of the monomer, around 80-81%. researchgate.net More detailed investigations in various solvents like argon and xenon have demonstrated that the effect of temperature on the equilibrium constant is more pronounced in the low-density region of the solvent. aip.org

Table 2: Equilibrium Constant (K_eq) for the Dissociation of this compound at Various Temperatures

| Temperature (°C) | K_eq (mol/L) | Solvent |

| 25 | Data not available | Heptane |

| 35 | Data not available | Argon |

| 60 | Data not available | Argon |

| 35 | Data not available | Xenon |

| 60 | Data not available | Xenon |

| 35 | Data not available | Carbon Dioxide |

| 60 | Data not available | Carbon Dioxide |

| 35 | Data not available | Chlorotrifluoromethane |

| 60 | Data not available | Chlorotrifluoromethane |

| 35 | Data not available | Trifluoromethane |

| 60 | Data not available | Trifluoromethane |

This table will be populated with specific data upon finding relevant sources.

Kinetics of Dissociation and Dimerization

While thermodynamics describes the position of the equilibrium, kinetics deals with the speed at which this equilibrium is reached. The study of the kinetics of the dissociation and dimerization of this compound involves the determination of the rate constants for the forward (dissociation) and reverse (dimerization) reactions.

The rate of dissociation of the dimer can be described by a first-order rate constant, k_d, while the rate of dimerization of the monomer is characterized by a second-order rate constant, k_a. These rate constants are crucial for understanding the dynamics of the system and can be determined through various experimental techniques, such as spectroscopic monitoring of the concentration of the monomer or dimer over time.

Table 3: Rate Constants for the Dissociation and Dimerization of this compound

| Temperature (°C) | k_d (s⁻¹) | k_a (L/mol·s) | Solvent |

| Data not available | Data not available | Data not available | Data not available |

This table will be populated with specific data upon finding relevant sources.

The rates of both dissociation and dimerization are significantly influenced by the properties of the solvent, particularly its density and the external pressure. Studies conducted in various solvents, including argon, xenon, carbon dioxide, chlorotrifluoromethane, and trifluoromethane, have revealed a complex, non-monotonic relationship between the equilibrium constant and solvent density. aip.orgaip.org

In general, in the low-density region of a solvent, an increase in density can lead to a decrease in the dimerization equilibrium constant. aip.org However, as the solvent density further increases into the high-density region, the equilibrium constant may start to increase again. aip.orgaip.org This behavior suggests that different factors dominate at different density regimes. At low densities, energetic factors and specific solute-solvent interactions are likely more influential. At high densities, the "packing effect" or the volume changes associated with the reaction become more dominant. aip.org

The internal energy change for the dimerization process has also been shown to be dependent on the solvent density, with a more significant dependence observed in the low-density region of solvents like xenon. aip.org

The effect of pressure on the equilibrium is directly related to the volume change of the reaction. The dissociation of one dimer molecule into two monomer molecules generally leads to an increase in the volume of the system. Therefore, according to Le Chatelier's principle, an increase in pressure would be expected to shift the equilibrium towards the dimer, favoring the species that occupies a smaller volume.

Configurational Volume Changes in Different Density Regions

In the solid state, 2-methyl-2-nitrosopropane exists as a colorless, crystalline dimer. nist.govwikipedia.org X-ray diffraction studies have elucidated the specific packing and spatial arrangement of the molecules, which define its density and volume characteristics. The crystal structure is composed of well-separated dimeric units with the trans-configuration around the central N-N bond. sciencemadness.org

The crystal system is monoclinic, belonging to the space group P2₁/n. sciencemadness.org The dimers are positioned at centers of inversion within the crystal lattice, giving the molecule a point group symmetry of Cᵢ. sciencemadness.org Key structural parameters that define the unit cell volume have been determined, and the calculated density is approximately 1.103 g/cm³. sciencemadness.org The structure reveals no significant intermolecular contacts within a 3.0 Å radius, indicating that the volume is primarily determined by the van der Waals radii of the individual dimer molecules. sciencemadness.org This ease of dissociation is a key aspect of its chemical dynamics, as the solid dimer readily reverts to the blue, monomeric form when dissolved in solution, a transition essential for its function as a radical trap. nist.govwikipedia.org

Reactivity of the 2-Methyl-2-nitrosopropane Monomer

Upon dissolution, the colorless dimer of 2-methyl-2-nitrosopropane partially dissociates, establishing an equilibrium with its blue monomeric form, often abbreviated as MNP or t-nitrosobutane. researchgate.netorgsyn.org This monomer is the reactive species responsible for the compound's utility in trapping transient free radicals. researchgate.net

Radical Trapping Mechanisms

The primary application of 2-methyl-2-nitrosopropane in research is as a "spin trap." nist.govwikipedia.org This technique involves using the monomeric form to react with and "trap" highly reactive, short-lived free radicals, converting them into significantly more persistent paramagnetic species that can be readily studied. researchgate.netresearchgate.net

The fundamental mechanism of spin trapping with MNP involves the addition of a reactive radical (R•) to the nitrogen atom of the nitroso group (-N=O) of the monomer. This reaction forms a stable and persistent nitroxide radical, often referred to as a spin adduct. researchgate.netresearchgate.net These resulting nitroxide radicals are much less reactive and have longer lifetimes than the initial free radicals, making them amenable to detection and characterization by techniques such as electron paramagnetic resonance (EPR) spectroscopy. nist.govresearchgate.net

The identity of the trapped radical can be deduced from the unique Electron Paramagnetic Resonance (EPR) spectrum of its corresponding spin adduct. The spectrum's pattern is determined by the hyperfine coupling between the unpaired electron on the nitroxide and nearby magnetic nuclei, such as the nitrogen of the nitroso group and protons on the trapped radical fragment. cdnsciencepub.comijasre.net The hyperfine coupling constants (hfcs), denoted as aN for the nitrogen and aH for protons, are characteristic for a specific adduct and provide structural information about the trapped radical. cdnsciencepub.com

Below is a table of experimentally determined hyperfine coupling constants for various radical adducts of 2-methyl-2-nitrosopropane.

Table 1: Hyperfine Coupling Constants for MNP Spin Adducts

| Trapped Radical | Solvent | aN (G) | aH (G) |

|---|---|---|---|

| Benzyl (B1604629) | Water | 15.80 | 8.50 (2H) |

| Benzyl | Benzene | 15.00 | 7.50 (2H) |

| Methyl | DMSO/NaOH | 16.4 | 12.5 (3H) |

| C₆H₅C(O)CH(CH₂)₃CH₃ | Benzene | 14.75 | 1.65 (1H) |

Data sourced from Rosenthal et al. (1982). cdnsciencepub.com

Computational studies using Density Functional Theory (DFT) have also been employed to calculate the optimized structures and hyperfine coupling constants of MNP radical adducts, showing reasonable agreement with experimental values. ijasre.net

2-Methyl-2-nitrosopropane is a highly specific spin trap, showing particular efficacy for scavenging carbon-centered radicals. nist.govcdnsciencepub.com This specificity makes it an invaluable tool for studying reactions involving alkyl, benzyl, and other carbon-based radical intermediates. cdnsciencepub.com Furthermore, it has been demonstrated to be especially useful for trapping protein-derived tyrosyl radicals, which are carbon-centered radicals formed on the aromatic ring of tyrosine residues. nist.govcdnsciencepub.com This capability allows for the investigation of oxidative damage and radical-mediated processes in biological systems, such as the reaction of cytochrome c with hydrogen peroxide.

The efficiency of radical trapping by 2-methyl-2-nitrosopropane can be evaluated through kinetic studies that measure the rate constants of the trapping reaction. These quantitative analyses provide insight into the reactivity of different radicals with the spin trap. The trapping of aromatic radicals, such as the 1-phenylethyl radical, proceeds with rate constants around 1.0 x 10⁸ M⁻¹s⁻¹. cmu.edu Aliphatic radicals, which lack resonance stabilization, are trapped even more rapidly, with rate constants that can be an order of magnitude higher. cmu.edu

The table below presents selected rate constants for the trapping of specific radicals by MNP.

Table 2: Rate Constants for Radical Trapping by MNP

| Radical | Conditions | Rate Constant (k) |

|---|---|---|

| CH₃CH₂CHOH• | Aqueous Solution | 1.3 x 10⁸ L mol⁻¹ s⁻¹ |

| 1-Phenylethyl Radical | Acetonitrile | ~ 1.0 x 10⁸ M⁻¹ s⁻¹ |

Data sourced from Neta et al. (2009) and Skene et al. (2000). nist.govcmu.edu

These high rate constants demonstrate that MNP can effectively compete with other radical reaction pathways, making it a reliable tool for quantitative studies. cmu.edu

Reactions with Organic and Organometallic Reagents

The monomer form of 2-methyl-2-nitrosopropane, in equilibrium with its dimer, exhibits versatile reactivity, engaging with a range of nucleophilic and organometallic species.

Electrophilic Behavior (e.g., Transformation of Sulfones to Aldehydes)

2-Methyl-2-nitrosopropane (MNP) functions as an effective electrophile in certain organic reactions. A notable example is its application in the transformation of sulfones into aldehydes. wikipedia.org A method has been developed for the conversion of sulfones into nitrones, which can subsequently be hydrolyzed to the corresponding carbonyl derivatives. nih.gov This process highlights the synthetic utility of MNP in the functional group interconversion of sulfones, a class of compounds otherwise known for their stability. nih.gov The reaction proceeds via the formation of an intermediate nitrone, demonstrating the electrophilic character of the nitroso group. nih.govresearchgate.net

This transformation provides a reliable and versatile tool in synthetic organic chemistry. nih.gov For instance, N-tert-butyl nitrones can be generated from primary benzyl bromides that possess an electron-withdrawing group, using 2-methyl-2-nitrosopropane in the reaction system. researchgate.net

Reactions with Grignard Reagents and Isocyanides

2-Methyl-2-nitrosopropane reacts with organometallic compounds like Grignard reagents. Its reaction with aryl Grignard reagents has been utilized to synthesize N-aryl-N-tert-butylhydroxylamines. orgsyn.org

The reaction with isocyanides is also well-documented. When 2-methyl-2-nitrosopropane (referred to as nitrosoalkane 5 in the study) is reacted with t-butyl isocyanide at 70°C, the major product is di-t-butyldiaziridinone (90%), along with di-t-butylcarbodiimide (10%) and 2-methyl-2-nitropropane. researchgate.net The reaction with isopropyl isocyanide similarly yields 1-t-butyl-2-isopropyldiaziridinone. researchgate.net These reactions are thought to proceed through the initial condensation of the isocyanide with the nitrosoalkane, forming a carbodiimide (B86325) N-oxide intermediate. researchgate.net This intermediate can then rearrange to a diaziridinone or react further, depending on the reaction conditions. researchgate.net

Table 1: Products from the Reaction of 2-Methyl-2-nitrosopropane with Isocyanides

| Reactant (Isocyanide) | Major Product(s) |

|---|---|

| t-Butyl Isocyanide | Di-t-butyldiaziridinone, Di-t-butylcarbodiimide, 2-Methyl-2-nitropropane |

This table is generated based on data from a study by ResearchGate. researchgate.net

Interactions with Anions and Oxidation to Nitroxides

A crucial aspect of the chemistry of 2-methyl-2-nitrosopropane is its role as a spin trap. wikipedia.orgorgsyn.org This function relies on its ability to react with unstable free radicals to form stable paramagnetic nitroxide radicals. wikipedia.org These resulting nitroxides can be detected and analyzed using electron spin resonance (ESR) spectroscopy. wikipedia.orgorgsyn.org The use of nitroso compounds as spin traps can be complicated by their tendency to react with anions, forming amino-oxy-anions. researchgate.net These anions are invariably oxidized to some degree, which also results in the formation of nitroxides. researchgate.net This reactivity makes MNP particularly effective for trapping carbon-centered radicals. wikipedia.org

Polymerization Regulation

Beyond its use in small molecule synthesis and radical trapping, 2-methyl-2-nitrosopropane has been identified as an effective regulator in radical polymerization.

"Pseudoliving" Chain Mechanism in Radical Polymerization

Aliphatic nitroso compounds, including 2-methyl-2-nitrosopropane, are efficient regulators for the radical polymerization of monomers like methyl methacrylate. wikipedia.orgrsc.org This regulation proceeds via a "pseudoliving" chain mechanism. wikipedia.orgrsc.org In this mechanism, the nitroso compound acts as a scavenger of growing polymer radicals, forming a thermally labile adduct. This adduct can then reversibly dissociate, re-initiating polymerization. This process allows for better control over the polymerization process compared to conventional free-radical polymerization.

Influence on Polymer Molecular Weight Distribution

The "pseudoliving" nature of the polymerization controlled by 2-methyl-2-nitrosopropane has a direct impact on the molecular weight characteristics of the resulting polymer. By controlling the growth of polymer chains, MNP helps in achieving a more uniform polymer chain length. This leads to a narrower molecular weight distribution, a desirable characteristic for many polymer applications. The ability to regulate the polymer chain growth makes 2-methyl-2-nitrosopropane a valuable tool in polymer synthesis for creating materials with specific, well-defined properties. rsc.org

Advanced Applications and Research Frontiers

Spin Trapping in Complex Biological and Chemical Systems

The primary and most celebrated application of 2-Methyl-2-nitrosopropane's monomer, 2-methyl-2-nitrosopropane (B1203614) (MNP), is as a spin trap. researchgate.net In this role, it effectively captures short-lived, unstable free radicals to form more stable, persistent nitroxide radicals. researchgate.net These resulting radicals can then be detected and characterized using electron spin resonance (ESR) spectroscopy. researchgate.net The solid dimer serves as a stable, colorless precursor that, upon dissolution, readily dissociates into the blue, monomeric MNP, which is the active spin trapping agent. wikipedia.orgorgsyn.org

Detection of Electrochemically Generated Radicals

The detection and characterization of radicals generated through electrochemical processes are crucial for understanding reaction mechanisms in various fields, including materials science and electro-organic synthesis. 2-Methyl-2-nitrosopropane dimer has been identified as a spin trap in studies involving electrochemically generated radicals. rsc.org However, its application in this context requires careful consideration, as the spin trap itself can undergo electrochemical oxidation. rsc.org

In studies involving the electrochemical generation of hydroxyl radicals from water oxidation on a boron-doped diamond (BDD) electrode, it was noted that this compound exhibits an electrochemical oxidation signal at a potential less positive than that of water. rsc.org This characteristic complicates its use for detecting hydroxyl radicals, as the oxidation of the spin trap can lead to signals that may be misinterpreted. rsc.org Despite these challenges, by carefully controlling experimental conditions and comparing results with other spin traps and radical scavengers, researchers can still glean valuable insights into the generation of radicals at electrode surfaces. rsc.org

Studies in Lignin (B12514952) Degradation Mechanisms

The biological and chemical degradation of lignin, a complex aromatic polymer found in plant cell walls, is a significant area of research with implications for biofuel production and bioremediation. This process is known to involve radical intermediates. While spin trapping is a key technique for studying such radical-driven mechanisms, specific documented applications of this compound in the direct study of lignin degradation are not widely reported in the available literature. Research in this area often focuses on the enzymatic activities involved and the characterization of degradation products through techniques like gas chromatography-mass spectrometry (GC-MS). caymanchem.comrsc.org

Autoxidation Processes (e.g., Linoleic Acid Methyl Ester)

The autoxidation of lipids is a fundamental process in food chemistry and biology, leading to rancidity and cellular damage. 2-Methyl-2-nitrosopropane (MNP) dimer has been effectively utilized to both initiate and study the autoxidation of linoleic acid methyl ester (LAME). rsc.orgacs.org In these studies, the MNP dimer acts as a source for the MNP monomer, which can initiate the autoxidation process and subsequently trap the pentadienyl radicals formed during the reaction. rsc.orgacs.org

The resulting spin-trapped pentadienyl radical can be detected by ESR spectroscopy, exhibiting a characteristic triplet of doublets spectrum. rsc.orgacs.org The rate of formation of this spin-trapped radical has been shown to be linear with time, allowing for kinetic studies as a function of both MNP and LAME concentrations. rsc.orgacs.org Through these experiments, researchers have been able to propose detailed mechanisms for the autoxidation process and determine key rate constants. rsc.org

Table 1: Kinetic Data from the Study of Linoleic Acid Methyl Ester Autoxidation using MNP

| Parameter | Value | Unit |

| Rate Constant for Self-Trapping | 2 x 10⁻⁸ | s⁻¹ |

| Rate Constant for Pentadienyl Radical Initiation | 6.5 x 10⁵ | dm³ mol⁻¹ s⁻¹ |

| Peroxidation Rate | 1.3 x 10⁵ | s⁻¹ |

This data is derived from a study on the autoxidation of linoleic acid methyl ester initiated and studied by this compound. rsc.org

Investigating Protein Dimerization (e.g., Neuroglobin)

Protein dimerization is a crucial process in many biological functions. echemi.com In some cases, this dimerization can be induced by oxidative stress, which involves the generation of radical species on the protein. The use of spin traps can help elucidate the role of these radicals. In a notable study on human neuroglobin, 2-methyl-2-nitrosopropane (MNP) was used to investigate hydrogen peroxide-induced dimerization. acs.org

Researchers found that the presence of MNP significantly reduced the extent of neuroglobin dimerization, indicating the involvement of tyrosyl radicals in the cross-linking process. acs.org MNP acts as a specific trap for these tyrosyl radicals, thereby preventing them from participating in the reactions that lead to dimer formation. acs.org This application highlights the utility of MNP in studying the molecular mechanisms of protein modifications under oxidative stress. acs.org

Analysis of Radical Trap-Assisted Atom Transfer Radical Coupling Reactions

Atom Transfer Radical Coupling (ATRC) is a powerful technique for polymer chain-end functionalization and the synthesis of block copolymers. The efficiency of ATRC reactions can be enhanced by the use of radical traps. 2-Methyl-2-nitrosopropane (MNP) has been successfully employed as a radical trap in these reactions. echemi.com

In ATRC, a catalyst, typically a copper complex, generates polymer radicals that can then couple. MNP is introduced to trap these radicals, preventing unwanted side reactions and providing a means to monitor the reaction progress. echemi.com Studies have shown that the effectiveness of different radical traps can depend on the specific polymer being coupled. For instance, MNP was found to be effective for the coupling of polystyrene-bromide (PSBr) and poly(methyl acrylate)-bromide (PMABr). acs.org The choice of solvent can also influence the efficiency of MNP as a radical trap in these systems. echemi.com

Role in Analytical Chemistry

Beyond its primary role in spin trapping for ESR studies, this compound also finds applications in the broader field of analytical chemistry. Its properties make it a useful tool for various analytical techniques, particularly in chromatography.

The compound has been used as a reference material for studying reaction pathways and for the identification of unknown compounds in gas chromatography (GC). Its ability to be used in the reconstruction of small molecules, such as dihalogen compounds and isomers, has been noted.

Furthermore, tert-nitrosobutane, the monomer of the dimer, has been utilized as an internal standard in thin-layer chromatography (TLC). An internal standard is a known amount of a compound added to a sample to aid in the quantitative analysis of other components. The use of this compound and its monomer in these contexts demonstrates their value in ensuring the accuracy and reliability of chromatographic analyses. It has also been mentioned in the context of quantitating certain analytes in environmental samples.

Gas Chromatography Applications

Computational Insights into Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. For 2-methyl-2-nitrosopropane, methods based on Density Functional Theory (DFT) have been employed to predict its chemical behavior.

The reactivity of the nitroso group in 2-methyl-2-nitrosopropane has been investigated using DFT calculations, specifically focusing on the Fukui function and related indices of nucleophilicity. capes.gov.br The Fukui function is a concept in DFT that helps identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net Calculations of the Fukui function, condensed Fukui function, and relative nucleophilicity indices have been performed for 2-methyl-2-nitrosopropane in both the gas phase and in a water solution to understand its reactive nature. capes.gov.br

A key question in the reactivity of the nitroso group is the relative nucleophilicity of the nitrogen versus the oxygen atom. Computational studies have provided detailed insights into this question.

Based on Fukui function calculations, both the nitrogen and oxygen atoms of the nitroso group are identified as viable nucleophilic reactive sites. capes.gov.br However, more nuanced predictions emerge when different calculation methods are used: capes.gov.br

Orbital-Based Charges: The condensed Fukui function and relative nucleophilicity indices derived from orbital-based charge calculation methods (such as Mulliken Population Analysis - MPA and Natural Population Analysis - NPA) suggest that the oxygen atom is the more reactive nucleophilic center. capes.gov.br

Electrostatic Potential Charges: In contrast, indices calculated from charges derived from the electrostatic potential (such as MKS, CHelp, and CHelpG) indicate that the nitrogen atom is the more reactive site for nucleophilic attack. capes.gov.br

These findings highlight the sophisticated nature of its reactivity and demonstrate how computational models can predict the specific atomic sites involved in chemical reactions.

Interactive Data Table: Computational Reactivity Predictions

The table below summarizes the predicted nucleophilic reactivity of the nitroso group in 2-methyl-2-nitrosopropane based on different computational methods.

| Computational Method Type | Predicted More Reactive Nucleophilic Site |

| Orbital Charge Methods (MPA, NPA) | Oxygen (O) |

| Electrostatic Potential Charges (MKS, CHelp, CHelpG) | Nitrogen (N) |

Future Directions and Emerging Research Areas

The ongoing research into this compound and its monomeric form is paving the way for new and exciting applications. The future of this compound appears to be rooted in the refinement of its existing applications and the exploration of novel contexts for its unique chemical properties.

One of the key future directions lies in the development of more sophisticated spin traps derived from MNP. While MNP is excellent for trapping carbon-centered radicals, there is a continuous need for new traps with greater specificity for other types of radicals and increased stability of the resulting spin adducts in diverse biological environments. researchgate.net The development of immuno-spin trapping, where antibodies are used to detect nitrone adducts formed from spin trapping, represents a major advancement that could be further exploited. nih.gov This technique expands the detection of radical adducts beyond ESR to more common immunological methods. wikipedia.org

In the realm of polymer chemistry, the future of NMP is focused on several key challenges, including the synthesis of new, more efficient nitroxides that can control the polymerization of a wider variety of monomers, and the scaling up of the NMP process. numberanalytics.com The development of photo-initiated NMP (photo-NMP) is another promising area, offering spatial and temporal control over the polymerization process. acs.org This could enable the fabrication of complex polymer architectures and patterned surfaces for advanced materials and biomedical devices. researchgate.net

Furthermore, the broader field of nitro chemistry is continuously evolving, with new reactions and methodologies being discovered. mdpi.comrsc.org As our understanding of the diverse reactivity of the nitroso group deepens, it is likely that 2-methyl-2-nitrosopropane will find applications in new synthetic transformations and in the development of novel functional materials. The unique redox properties of nitroxides, for which MNP is a precursor, are also being explored for their antioxidant properties and potential biomedical applications, such as protecting cells from oxidative stress. nih.gov

Q & A

Q. How do solvent polarity and hydrogen bonding affect nitrogen NMR shielding in the monomer?

- Methodological Answer : Polar solvents enhance charge transfer from nitrogen to oxygen in the nitroso group, reducing <sup>14</sup>N shielding by ~30 ppm. Hydrogen bonding has minimal impact due to steric hindrance from the tert-butyl group, unlike O-nitroso compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。